

Spectroscopic Profile of 5-Methylisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylisophthalic acid** (IUPAC name: 5-methylbenzene-1,3-dicarboxylic acid), a compound of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical scaffolds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Properties of 5-Methylisophthalic Acid

Property	Value	Reference
Chemical Formula	C ₉ H ₈ O ₄	[1]
Molecular Weight	180.16 g/mol	[1]
CAS Number	499-49-0	[1][2]
Appearance	White to off-white crystalline solid	
Melting Point	299-303 °C	
IUPAC Name	5-methylbenzene-1,3-dicarboxylic acid	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-Methylisophthalic acid**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

^1H NMR Data

The proton NMR spectrum of **5-Methylisophthalic acid** is expected to show signals for the aromatic protons and the methyl group protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent and concentration.

Due to the lack of publicly available experimental spectra with detailed assignments, the following are predicted chemical shifts based on structure-property relationships.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	> 10	Broad Singlet	-
Ar-H (positions 2, 6)	~8.4	Singlet	-
Ar-H (position 4)	~8.0	Singlet	-
-CH ₃	~2.4	Singlet	-

^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum of **5-Methylisophthalic acid** will display distinct signals for the carboxyl, aromatic, and methyl carbons.

Predicted chemical shifts are provided below based on established correlations.

Carbon Assignment	Chemical Shift (δ , ppm)
-COOH	~167
Ar-C (positions 1, 3)	~134
Ar-C (position 5)	~140
Ar-C (positions 2, 6)	~132
Ar-C (position 4)	~129
-CH ₃	~21

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Methylisophthalic acid** is characterized by the absorptions of the carboxylic acid and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3080	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methyl)
1720-1680	Strong, Sharp	C=O stretch (Carboxylic acid dimer)
1600, 1450	Medium	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch / O-H bend (Carboxylic acid)
920-900	Medium, Broad	O-H bend (out-of-plane, Carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Methylisophthalic acid**, electron ionization (EI) would likely lead to the observation of the molecular ion and characteristic fragment ions.

m/z	Relative Intensity	Proposed Fragment
180	High	$[M]^+$ (Molecular ion)
163	High	$[M - OH]^+$
135	High	$[M - COOH]^+$
117	Medium	$[M - COOH - H_2O]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)
65	Medium	$[C_5H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **5-Methylisophthalic acid**.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **5-Methylisophthalic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the exchangeable carboxylic acid protons.

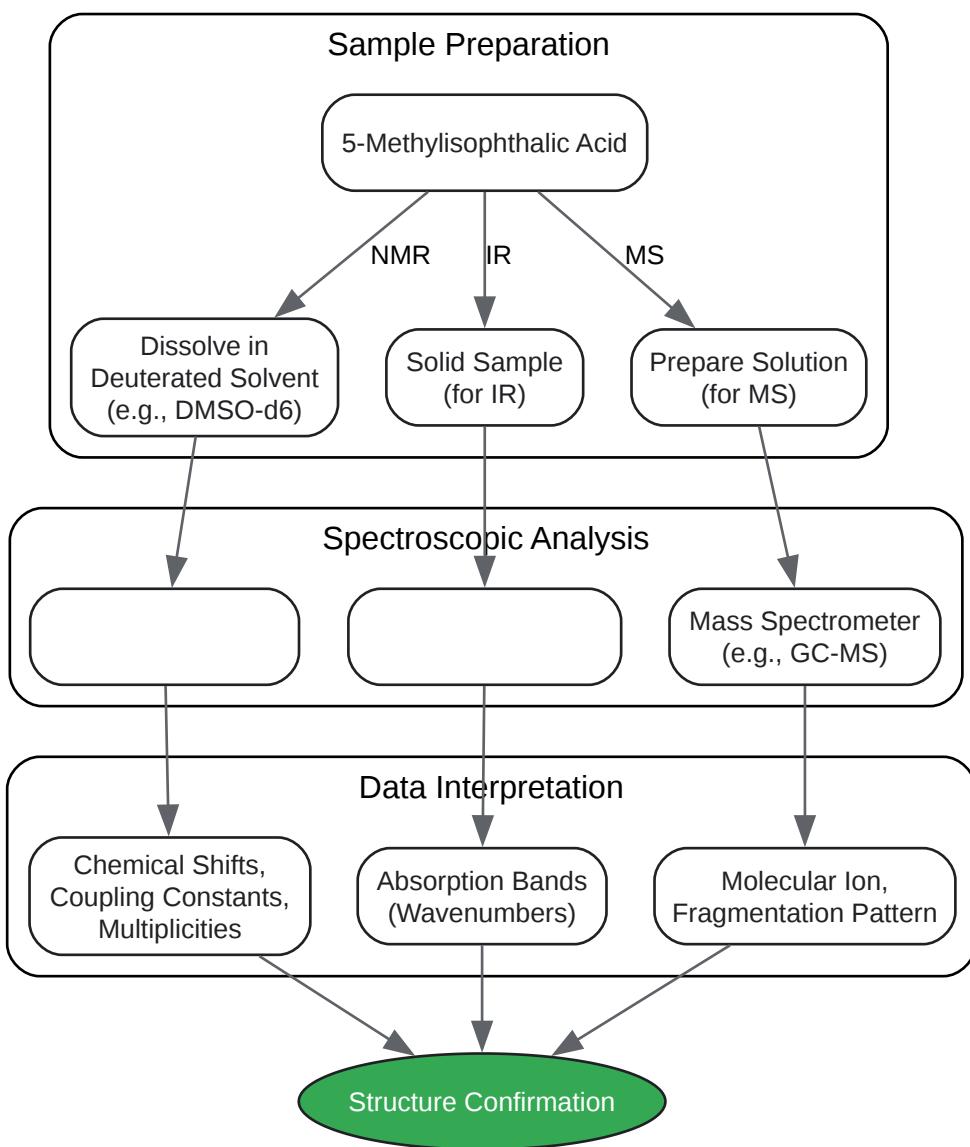
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.^[3] A sufficient number of scans (e.g., 16-32) is used to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is typically required.^[3]

FT-IR Spectroscopy

Sample Preparation (ATR Method): A small amount of the solid **5-Methylisophthalic acid** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.


Mass Spectrometry

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester form (e.g., methyl ester) may be necessary. For analysis by techniques such as Electrospray Ionization (ESI), a dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

Data Acquisition (Electron Ionization - GC-MS): The sample is introduced into the mass spectrometer via a gas chromatograph. The molecules are ionized using a standard electron energy of 70 eV.^[3] The mass analyzer is set to scan a suitable m/z range (e.g., 40-500).^[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **5-Methylisophthalic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **5-Methylisophthalic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylisophthalic acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293911#spectroscopic-data-of-5-methylisophthalic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com